molecular formula C14H18O5 B14341183 Nordeoxynivalenol C CAS No. 103776-40-5

Nordeoxynivalenol C

Cat. No.: B14341183
CAS No.: 103776-40-5
M. Wt: 266.29 g/mol
InChI Key: APXRXCMQCAJSSO-JXJLXUTGSA-N
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Description

Nordeoxynivalenol C (norDON C) is a structural analog of deoxynivalenol (DON), a trichothecene mycotoxin produced by Fusarium species. While DON is widely studied for its immunotoxic, cytotoxic, and gastrointestinal effects in humans and animals, norDON C represents a less explored derivative with modifications in its hydroxyl or acetyl groups. Its structural uniqueness lies in the absence or substitution of specific functional groups compared to DON, which may alter its biological activity, toxicity, and detection methods .

Properties

CAS No.

103776-40-5

Molecular Formula

C14H18O5

Molecular Weight

266.29 g/mol

IUPAC Name

(2R,3R,3aS,9bR)-7,9b-dimethyl-1,2,3,4-tetrahydrocyclopenta[c]chromene-2,3,3a,6-tetrol

InChI

InChI=1S/C14H18O5/c1-7-3-4-8-11(10(7)16)19-6-14(18)12(17)9(15)5-13(8,14)2/h3-4,9,12,15-18H,5-6H2,1-2H3/t9-,12-,13-,14+/m1/s1

InChI Key

APXRXCMQCAJSSO-JXJLXUTGSA-N

Isomeric SMILES

CC1=C(C2=C(C=C1)[C@]3(C[C@H]([C@H]([C@]3(CO2)O)O)O)C)O

Canonical SMILES

CC1=C(C2=C(C=C1)C3(CC(C(C3(CO2)O)O)O)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nordeoxynivalenol C typically involves the use of advanced organic chemistry techniques. One common method is the chemical modification of deoxynivalenol through selective reduction and oxidation reactions. The process often requires the use of specific reagents and catalysts to achieve the desired chemical transformations.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through the fermentation of Fusarium fungi under controlled conditions. The fungi are cultured in nutrient-rich media, and the mycotoxin is extracted and purified using various chromatographic techniques. This method allows for the large-scale production of this compound for research and analytical purposes.

Chemical Reactions Analysis

Types of Reactions

Nordeoxynivalenol C undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, which may have different toxicological properties.

    Reduction: Reduction reactions can modify the functional groups of this compound, altering its chemical structure and biological activity.

    Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include:

    Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Catalysts: Such as palladium on carbon and platinum oxide.

Major Products Formed

The major products formed from the chemical reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, and substituted derivatives, each with unique chemical and biological properties.

Scientific Research Applications

Nordeoxynivalenol C has several scientific research applications, including:

    Chemistry: It is used as a model compound to study the chemical behavior of mycotoxins and their derivatives.

    Biology: Researchers use this compound to investigate the mechanisms of mycotoxin toxicity and its effects on cellular processes.

    Medicine: The compound is studied for its potential therapeutic applications, including its use as a lead compound for the development of new drugs.

    Industry: this compound is used in the food and agricultural industries to develop methods for detecting and mitigating mycotoxin contamination in crops.

Mechanism of Action

The mechanism of action of Nordeoxynivalenol C involves its interaction with ribosomal RNA, leading to the inhibition of protein synthesis. This disruption of protein synthesis can cause cellular stress and apoptosis, contributing to its toxic effects. The compound also affects various signaling pathways, including those involved in inflammation and immune responses.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

NorDON C belongs to the trichothecene family, sharing a core 12,13-epoxytrichothec-9-ene skeleton with DON and its derivatives. Below is a detailed comparison with key analogs:

Structural and Functional Differences

Compound Molecular Formula Key Functional Groups Toxicity Profile Detection Method
NorDON C C₁₅H₁₈O₆* Epoxide, hydroxyl groups Limited data; presumed lower than DON LC-DAD-MS/MS
Deoxynivalenol (DON) C₁₅H₂₀O₆ 12,13-epoxide, three hydroxyls High gastrointestinal toxicity LC-MS/MS, ELISA
3-Acetyl-DON (3-AcDON) C₁₇H₂₂O₇ Acetylated hydroxyl at C3 Increased bioavailability vs. DON LC-DAD-MS/MS
Deepoxy-DON (DOM-1) C₁₅H₂₀O₅ Reduced epoxide (diol) Non-toxic or low toxicity LC-MS/MS
Nivalenol (NIV) C₁₅H₂₀O₇ Additional hydroxyl at C4 Higher cytotoxicity than DON HPLC-UV

*Presumed formula based on structural analogs; exact data requires further validation.

Key Research Findings

  • Toxicity Hierarchy: NIV > DON > 3-AcDON > norDON C ≈ DOM-1 . NorDON C’s reduced toxicity is hypothesized to result from modifications that impair binding to ribosomal targets.
  • Metabolic Fate: Unlike DOM-1, which is a detoxification product of DON, norDON C may arise from incomplete biosynthesis or environmental degradation .
  • Detection Challenges: NorDON C co-elutes with other trichothecenes in LC-MS/MS, necessitating high-resolution methods for accurate quantification .

Data Table: Comparative Properties of NorDON C and Analogs

Property NorDON C DON 3-AcDON DOM-1 NIV
Molecular Weight (g/mol) 318* 296.3 338.4 280.3 312.3
Epoxide Integrity Intact Intact Intact Lost Intact
Acute Toxicity (LD₅₀) N/A 46 mg/kg 58 mg/kg >500 mg/kg 4.1 mg/kg
Major Detection Method LC-DAD-MS/MS LC-MS/MS LC-DAD-MS/MS LC-MS/MS HPLC-UV

*Estimated based on structural similarity to DON.

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